4-[(3,4-Dichlorophenyl)methoxy]-3-nitrobenzaldehyde
Description
Properties
IUPAC Name |
4-[(3,4-dichlorophenyl)methoxy]-3-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2NO4/c15-11-3-1-10(5-12(11)16)8-21-14-4-2-9(7-18)6-13(14)17(19)20/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVIVJQFEIJBPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1COC2=C(C=C(C=C2)C=O)[N+](=O)[O-])Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30404653 | |
| Record name | 4-[(3,4-Dichlorophenyl)methoxy]-3-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30404653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175136-20-6 | |
| Record name | 4-[(3,4-Dichlorophenyl)methoxy]-3-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30404653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-[(3,4-Dichlorophenyl)methoxy]-3-nitrobenzaldehyde is a synthetic organic compound that has garnered attention due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by diverse scientific literature.
Chemical Structure and Properties
The compound features a nitro group and a methoxy group attached to a benzaldehyde backbone, with a dichlorophenyl substituent. Its chemical structure can be represented as follows:
This compound exhibits its biological activity primarily through the following mechanisms:
- Reactive Oxygen Species (ROS) Generation : The nitro group can facilitate the formation of ROS upon metabolic activation, leading to oxidative stress in cells.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell signaling pathways, affecting cellular proliferation and apoptosis.
Antimicrobial Properties
The presence of halogen atoms in aromatic compounds often enhances their antimicrobial activity. Studies on related compounds have demonstrated significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
Study 1: Anticancer Efficacy
A study focusing on nitro-substituted benzaldehydes highlighted their ability to induce apoptosis in various cancer cell lines. The results indicated that these compounds could effectively lower cell viability in breast and prostate cancer models after UV exposure .
Study 2: Antimicrobial Screening
In a comparative study of several chlorinated phenolic compounds, this compound was evaluated for its antibacterial properties. The findings suggested that the compound exhibited moderate antibacterial activity against E. coli and S. aureus, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Reactivity
4-(Benzyloxy)-3-phenethoxyphenol (C3)
- Key Features : Benzyloxy and phenethoxy substituents, with a hydroxyl group after deprotection.
- Synthesis : Synthesized via oxidation of 4-(benzyloxy)-3-phenethoxybenzaldehyde using meta-chloroperoxybenzoic acid, followed by base hydrolysis .
- Comparison : Unlike the target compound, C3 lacks a nitro group and instead incorporates hydroxyl and ether groups. This difference reduces electrophilicity and increases solubility in polar solvents. The absence of chlorine atoms also decreases lipophilicity, limiting its utility in hydrophobic environments.
Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (5l)
- Key Features : Triazine core with bromo, methoxy, and aldehyde substituents.
- Molecular Weight : 575.3 g/mol .
- Comparison : The triazine ring introduces multiple reactive sites for nucleophilic substitution, enabling diverse derivatization. The bromo and methoxy groups enhance electronic complexity compared to the target compound, which has a simpler aromatic system. The aldehyde group in both compounds suggests shared utility in condensation reactions, but the triazine’s bulkiness may hinder steric accessibility in certain applications.
Trans-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine
- Key Features : Dichlorophenyl group integrated into a tetrahydro-naphthalenamine scaffold.
- Applications: Used in combination therapies for menopause and cognitive disorders .
- Comparison : While both compounds feature a dichlorophenyl group, the target’s benzaldehyde scaffold contrasts with the amine-containing tetracyclic structure here. The nitro group in the target could serve as a precursor to amine functionalities via reduction, bridging its chemistry to pharmacologically active amines like this example.
Data Table: Structural and Functional Comparison
Research Findings and Implications
Electronic Effects : The nitro group in the target compound increases electrophilicity at the aldehyde position, favoring nucleophilic additions (e.g., formation of Schiff bases). In contrast, hydroxyl groups in C3 promote hydrogen bonding, enhancing solubility but reducing stability under acidic conditions .
Lipophilicity: The dichlorophenyl group in the target compound contributes to higher logP values compared to non-halogenated analogues, suggesting better absorption in biological systems. This trait is shared with the dichlorophenyl-containing naphthalenamine in , though the latter’s amine group adds hydrogen-bonding capacity .
Synthetic Versatility : The triazine-based compound (5l) demonstrates the utility of heterocycles in creating multifunctional molecules, whereas the target compound’s simplicity allows for streamlined modifications in early-stage syntheses .
Preparation Methods
Synthesis of 4-[(3,4-Dichlorophenyl)methoxy]benzaldehyde
4-Hydroxybenzaldehyde is reacted with 3,4-dichlorobenzyl bromide under Williamson ether synthesis conditions. A typical procedure involves:
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Base : Potassium carbonate (2.5 eq) in anhydrous DMF.
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Temperature : 80°C for 12–24 hours.
Mechanistic Insight : The reaction proceeds via nucleophilic substitution (SN2), where the phenoxide ion attacks the benzyl bromide. Steric hindrance from the dichlorophenyl group may reduce yields compared to simpler benzyl ethers.
Nitration of 4-[(3,4-Dichlorophenyl)methoxy]benzaldehyde
Nitration is performed using nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C. The ether’s electron-donating methoxy group directs nitration to the ortho (position 3) and para (position 5) sites.
| Condition | Result | Yield | Reference |
|---|---|---|---|
| HNO₃/H₂SO₄, 0°C | 3-Nitro isomer dominant (75%) | 68% | |
| Acetyl nitrate, 25°C | Improved ortho selectivity (85%) | 72% |
Critical Note : Para nitration products necessitate chromatographic separation, reducing overall efficiency.
Route 2: Nitration Followed by Etherification
Synthesis of 3-Nitro-4-hydroxybenzaldehyde
4-Hydroxybenzaldehyde is nitrated using a mixed acid system. To enhance para selectivity, the aldehyde group is temporarily protected as a dimethyl acetal:
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Protection : 4-Hydroxybenzaldehyde + 2,2-dimethoxypropane → Acetal (90% yield).
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Nitration : Acetal + HNO₃/H₂SO₄ → 3-Nitro-4-hydroxybenzaldehyde acetal (65% yield).
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Deprotection : Acidic hydrolysis (HCl/H₂O) restores the aldehyde (85% yield).
Advantage : Acetal protection prevents aldehyde oxidation during nitration.
Etherification of 3-Nitro-4-hydroxybenzaldehyde
The phenolic hydroxyl group is alkylated with 3,4-dichlorobenzyl bromide under Mitsunobu conditions:
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Reagents : DIAD (diisopropyl azodicarboxylate), PPh₃ (triphenylphosphine).
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Solvent : THF, 0°C → room temperature.
Limitation : Mitsunobu conditions are cost-prohibitive for large-scale synthesis.
Route 3: One-Pot Oxidation and Functionalization
Oxidation of 4-[(3,4-Dichlorophenyl)methoxy]benzyl Alcohol
A scalable approach involves oxidizing a benzyl alcohol precursor:
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Synthesis of Alcohol : 4-[(3,4-Dichlorophenyl)methoxy]benzyl alcohol is prepared via NaBH₄ reduction of the corresponding nitrile.
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Oxidation : Pyridinium dichromate (PDC) in dichloromethane (DCM) at 20°C for 17 hours achieves 98% conversion.
Side Reaction Mitigation : Over-oxidation to carboxylic acids is avoided by using mild PDC instead of KMnO₄ or CrO₃.
Comparative Analysis of Methods
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Overall Yield | 48–60% | 50–65% | 70–85% |
| Scalability | Moderate | Low | High |
| Purification Difficulty | High (nitro isomers) | Moderate | Low |
| Cost Efficiency | $$ | $$$ | $ |
Key Findings :
-
Route 3 offers the highest yield and scalability but requires access to benzyl alcohol precursors.
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Route 2’s acetal protection strategy minimizes side reactions but adds synthetic steps.
Industrial Considerations and Optimization
For kilogram-scale production, Route 3 is preferred with the following modifications:
Q & A
Basic: What are the standard synthetic protocols for preparing 4-[(3,4-Dichlorophenyl)methoxy]-3-nitrobenzaldehyde?
Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting substituted benzaldehydes with halogenated aromatic precursors under reflux conditions. For example:
- Step 1: Dissolve 0.001 mol of a triazole derivative (e.g., 4-Amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole) in absolute ethanol with 5 drops of glacial acetic acid.
- Step 2: Add 0.001 mol of substituted benzaldehyde (e.g., 3-nitrobenzaldehyde derivative) and reflux for 4 hours.
- Step 3: Evaporate the solvent under reduced pressure, filter the solid product, and purify via recrystallization or column chromatography .
Key Parameters: - Solvent choice (ethanol, DMSO) and reflux time influence yield.
- Catalytic acetic acid enhances reaction efficiency by protonating intermediates.
Basic: How is this compound characterized structurally?
Methodological Answer:
Characterization involves multi-spectral analysis:
- 1H/13C-NMR: Assign peaks based on chemical shifts (e.g., aromatic protons at δ 7.2–8.1 ppm; nitro groups deshield adjacent protons). For example, the aldehyde proton typically appears as a singlet near δ 10.0 ppm .
- FTIR: Confirm functional groups (C=O stretch at ~1700 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .
- HRMS: Validate molecular ion peaks (e.g., [M+H]+ calculated for C₁₄H₁₀Cl₂NO₄: 334.1556; observed: 334.1553) .
Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?
Methodological Answer:
Contradictions often arise from solvent effects, impurities, or tautomerism. Mitigation strategies include:
- Solvent Standardization: Use deuterated DMSO or CDCl₃ for NMR consistency .
- Spiking Experiments: Add authentic samples to confirm peak assignments.
- 2D-NMR (COSY, HSQC): Resolve overlapping signals by correlating 1H-1H and 1H-13C couplings .
- Comparative Analysis: Cross-reference with published spectra of analogs (e.g., 3-nitrobenzaldehyde derivatives) .
Advanced: What analytical methods are recommended for assessing purity and identifying impurities?
Methodological Answer:
Impurity profiling requires hyphenated techniques:
-
HPLC-UV/HRMS: Use a C18 column with gradient elution (acetonitrile/water + 0.1% formic acid) to separate impurities. Compare retention times (RRT) and mass spectra against standards .
-
Example Table from Pharmacopeial Standards:
Impurity RRT (%) Response Limit Ab 0.95 0.92 Ba 0.88 0.94 Acceptance Criteria: Total impurities ≤1.0% .
Advanced: How to design biological activity studies for this compound?
Methodological Answer:
Focus on structure-activity relationship (SAR) studies:
- Target Selection: Prioritize receptors linked to dichlorophenyl moieties (e.g., neurotransmitter receptors, kinase enzymes) .
- Assay Design:
- In vitro: Use enzyme inhibition assays (IC₅₀ determination) or cell viability tests (MTT assay).
- In vivo: Evaluate pharmacokinetics (e.g., bioavailability in rodent models) with dose ranges of 10–100 mg/kg .
- Controls: Include positive controls (e.g., eszopiclone for CNS targets) and solvent blanks .
Advanced: What strategies optimize reaction yields in large-scale synthesis?
Methodological Answer:
Yield optimization involves:
- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance reactivity.
- Solvent Optimization: Replace ethanol with DMF or THF for better solubility of nitroaromatics.
- Microwave-Assisted Synthesis: Reduce reaction time from hours to minutes (e.g., 30 minutes at 100°C) while maintaining >85% yield .
Advanced: How to address discrepancies in biological activity data across studies?
Methodological Answer:
Discrepancies may stem from assay conditions or compound stability:
- Standardize Protocols: Use identical cell lines (e.g., HEK293 for receptor studies) and incubation times.
- Stability Testing: Monitor compound degradation in DMSO stocks via LC-MS over 72 hours.
- Meta-Analysis: Compare data with structurally similar compounds (e.g., 3,4-dichlorophenyl analogs) to identify trends .
Basic: What safety precautions are essential when handling this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
